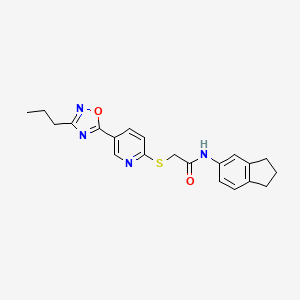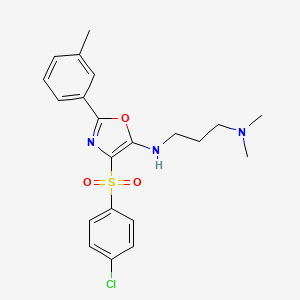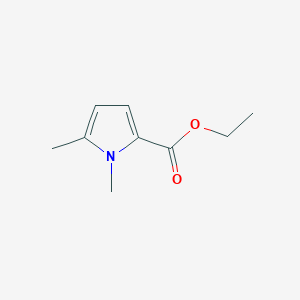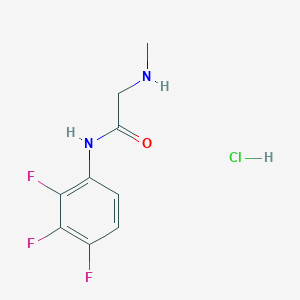![molecular formula C18H16F2N2O3 B2406026 3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-75-7](/img/structure/B2406026.png)
3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H16F2N2O3 and its molecular weight is 346.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research in the synthesis and biological evaluation of compounds structurally related to 3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has demonstrated the potential for antibacterial and antimicrobial applications. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds in this series exhibited potent inhibitory activity, highlighting the potential for further development of antimicrobial agents (Reddy et al., 2013).
Photochemical Synthesis Innovations
Advancements in photochemical synthesis methods have enabled the creation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This methodology facilitates the synthesis of compounds with potential applications in medicinal chemistry, offering a novel approach to designing heterocyclic compounds with enhanced biological activities (Buscemi et al., 2001).
Antimicrobial and Anti-inflammatory Properties
The exploration of 1,3,4-oxadiazole derivatives has led to the discovery of compounds with significant antimicrobial and anti-inflammatory properties. Synthesis and evaluation of these derivatives have shown promising activity against a range of microorganisms and have demonstrated potential in anti-inflammatory applications. The development of these compounds contributes to the search for new therapeutic agents in the treatment of infections and inflammation-related conditions (Bektaş et al., 2007).
Design and Synthesis for Chemotherapeutic Applications
Research into the design and synthesis of 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives has shown that these compounds exhibit promising chemotherapeutic properties. Screening for antimicrobial activity and antiproliferative activity against human tumor cell lines has identified several compounds with high inhibitory activity, underscoring the potential for these molecules in cancer therapy (Kaya et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is the succinate dehydrogenase (SDH; EC 1.3.5.1) . SDH is a key enzyme in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound acts on Complex II: succinate dehydrogenase (SDH) . By interacting with this enzyme, it can potentially disrupt the normal functioning of the citric acid cycle, leading to changes in cellular metabolism.
Biochemical Pathways
The compound’s interaction with SDH affects the citric acid cycle , a crucial biochemical pathway involved in cellular respiration . The downstream effects of this disruption can lead to changes in energy production within the cell, potentially affecting various cellular processes.
Eigenschaften
IUPAC Name |
10-(3,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-18-9-14(11-4-3-5-15(24-2)16(11)25-18)21-17(23)22(18)10-6-7-12(19)13(20)8-10/h3-8,14H,9H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQISAPCEOYONE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)


![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)


![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)